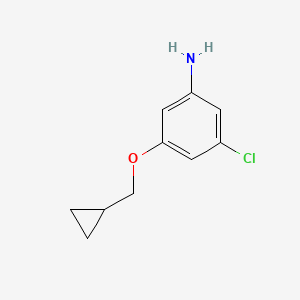

3-Chloro-5-(cyclopropylmethoxy)aniline

Description

3-Chloro-5-(cyclopropylmethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 5-position of the aromatic ring. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles . The cyclopropylmethoxy group introduces unique steric and electronic effects, which may influence reactivity, solubility, and biological activity compared to other substituents like methoxy, trifluoromethoxy, or trifluoromethyl groups.

Properties

IUPAC Name |

3-chloro-5-(cyclopropylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPHWQGFFUZBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Protective Acetylation

A foundational method begins with 1-chloro-3,5-dinitrobenzene, where selective reduction of one nitro group to an amine is achieved using diammonium sulfide in ethanol/water under reflux. This yields 3-chloro-5-nitroaniline with an 84% yield. Subsequent acetylation of the amine group (e.g., using acetic anhydride) converts it into an acetamide, which mitigates over-reactivity during subsequent electrophilic substitutions.

Cyclopropylmethoxy Group Introduction

The acetamide-protected intermediate undergoes etherification to install the cyclopropylmethoxy moiety. Williamson ether synthesis is employed, utilizing cyclopropylmethyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents like acetone. This step typically proceeds at 60–90°C over 1–2 hours, achieving moderate to high yields depending on the leaving group’s reactivity.

Deprotection and Final Isolation

Hydrolysis of the acetamide group (via acidic or basic conditions) regenerates the free amine, yielding 3-chloro-5-(cyclopropylmethoxy)aniline. Purification via silica gel chromatography or recrystallization ensures high purity (>95%).

Direct Substitution Methods

Nucleophilic Aromatic Substitution (NAS)

In substrates bearing electron-withdrawing groups, NAS offers a viable pathway. For example, 3-chloro-5-nitrobenzene reacts with cyclopropylmethoxide under Pd-catalyzed conditions, though this method is limited by the nitro group’s poor leaving-group ability. Alternative strategies replace nitro with fluoride via diazotization (Schiemann reaction), enabling smoother displacement.

Mitsunobu Etherification

For phenol intermediates (e.g., 3-chloro-5-nitrophenol), Mitsunobu conditions (DEAD, PPh₃) facilitate etherification with cyclopropylmethanol. This method avoids harsh bases but requires stoichiometric reagents, impacting scalability.

Catalytic and Industrial-Scale Considerations

Catalytic Hydrogenation

Industrial protocols often employ catalytic hydrogenation to reduce nitro groups. For instance, 3-chloro-5-(cyclopropylmethoxy)nitrobenzene is treated with H₂/Pd/C in ethanol at 50°C, achieving quantitative conversion to the target aniline.

Solvent and Temperature Optimization

Large-scale reactions prioritize solvents like acetone or tetrahydrofuran (THF) for their balance of polarity and boiling points. For example, cyclopropylmethoxy group installation proceeds optimally in acetone at 25–30°C, minimizing side reactions.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-Chloro-5-(cyclopropylmethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-5-(cyclopropylmethoxy)aniline exerts its effects involves interactions with specific molecular targets. The chloro and cyclopropylmethoxy groups may enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Physical and Chemical Properties

- Solubility: Methoxy and cyclopropylmethoxy groups enhance solubility in organic solvents compared to non-polar substituents. For example, 3-Chloro-5-(trifluoromethyl)aniline is compatible with chloroform and DMSO .

- Stability: Fluorinated analogs exhibit greater thermal and metabolic stability due to strong C-F bonds.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-5-(cyclopropylmethoxy)aniline, and how do reaction conditions influence purity and yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the cyclopropylmethoxy group can be introduced via Williamson ether synthesis, reacting 3-chloro-5-hydroxyaniline with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Yield optimization requires controlled temperature (60–80°C) and inert atmosphere to prevent oxidation. Post-synthesis, column chromatography or recrystallization in ethanol improves purity (>95%). Monitoring via TLC and HPLC ensures reaction progression and purity .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropane ring integrity.

- HPLC-MS for purity assessment and molecular weight verification.

- Solubility profiling in solvents like DMSO, methanol, and water (with surfactants if needed) to guide biological assay design.

- Thermogravimetric analysis (TGA) to determine thermal stability, critical for storage and reaction planning .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Emergency measures: Immediate rinsing with water for eye/skin exposure and ethanol for decontamination. Refer to SDS for spill management and disposal compliance with local regulations .

Advanced Research Questions

Q. How can researchers identify biological targets and mechanisms of action for this compound?

Methodological Answer:

- Proteomics approaches : Use affinity chromatography or photoaffinity labeling to isolate protein interactors, followed by LC-MS/MS for identification.

- Enzyme inhibition assays : Screen against kinase or oxidase panels (e.g., cytochrome P450) to detect activity modulation.

- Computational docking : Predict binding affinities to targets like inflammatory pathway enzymes (e.g., COX-2) using Schrödinger Suite or AutoDock .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

- Batch-to-batch variability analysis : Compare purity (via HPLC) and stereochemical consistency (via chiral HPLC or X-ray crystallography).

- Dose-response studies : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (pH, temperature, cell lines).

- Meta-analysis : Cross-reference data with structurally similar analogs (e.g., 2-Bromo-6-(cyclopropylmethoxy)aniline) to identify substituent-specific trends .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

Methodological Answer:

- Substituent modification : Synthesize derivatives with halogens (e.g., F, Br) or electron-withdrawing groups at the 5-position to alter electron density and binding affinity.

- In silico QSAR modeling : Use MOE or ChemAxon to predict bioavailability and toxicity.

- In vivo pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and bioavailability in rodent models to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.